Cyanidin 3-Xyloside

Overview

Description

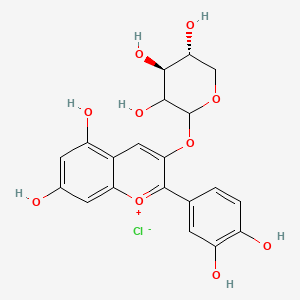

Cyanidin 3-Xyloside is a naturally occurring anthocyanin compound. It is a derivative of cyanidin, a type of flavonoid, and is characterized by the attachment of a xyloside sugar molecule to the cyanidin structure. This compound is known for its vibrant red to purple pigmentation and is commonly found in various fruits and flowers, such as blueberries, cherries, and purple flowers. This compound is renowned for its potent antioxidant properties, which help neutralize free radicals and support overall health .

Mechanism of Action

Target of Action

Cyanidin 3-Xyloside (C3G) primarily targets the adenosine monophosphate-activated protein kinase (AMPK), a cellular energy sensor involved in metabolism and the aging process . It also interacts with adiponectin receptors .

Mode of Action

C3G activates AMPK, leading to the suppression of hepatic gluconeogenesis by reducing the expression of gluconeogenic genes through the phosphorylation inactivation of CRTC2 and HDAC5 coactivators .

Biochemical Pathways

C3G affects several biochemical pathways. It activates the AMPK pathway, leading to the suppression of gluconeogenesis . It also increases cellular AMP levels in cultured hepatocytes . Furthermore, C3G shows potent antioxidant activity and induces cellular senescence and apoptosis in oxidative-stress induced senescence in hepatocarcinoma cells .

Pharmacokinetics

C3G is absorbed in its unmodified molecular form in the upper digestive tract, goes through the extended first-passage metabolism, and its metabolites enter the bloodstream . The efficacy and distribution of c3g in the human body are restricted due to its low stability and bioaccessibility .

Result of Action

The activation of AMPK by C3G leads to the suppression of hepatic gluconeogenesis, contributing to hypoglycemic effects . Additionally, C3G exhibits anti-cancer activity through the induction of apoptosis and cellular senescence . It increases senescence-associated β-galactosidase expression, while increasing the expression levels of P16, P21, and P53, key markers of cellular senescence .

Action Environment

The efficacy and distribution of C3G in the human body are influenced by its stability and bioaccessibility . Its low stability can be affected by environmental factors such as pH and temperature. The lipid-, polysaccharide-, protein-, and nanocapsule-associated conjugates have achieved targeted delivery with enhanced bioaccessibility and controlled release .

Biochemical Analysis

Biochemical Properties

Cyanidin 3-Xyloside interacts with various enzymes, proteins, and other biomolecules. It is absorbed in its unmodified molecular form in the upper digestive tract, goes through the extended first-passage metabolism, and its metabolites enter the bloodstream . The catabolism of this compound in the gastrointestinal tract could produce bioactive phenolic metabolites, such as protocatechuic acid, phloroglucinaldehyde, vanillic acid, and ferulic acid .

Cellular Effects

This compound has various effects on cells. It possesses health benefits such as antioxidant, cardio-protective, anti-inflammatory, neuroprotective, anti-cancer, anti-diabetic, and anti-thrombotic activities . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level. It does not directly interact with AMPK but activates AMPK through the adiponectin receptor signaling pathway . It also increases cellular AMP levels in cultured hepatocytes .

Temporal Effects in Laboratory Settings

The efficacy and distribution of this compound in the human body are restricted due to its low stability and bioaccessibility . Lipid-, polysaccharide-, protein-, and nanocapsule-associated conjugates have achieved targeted delivery with enhanced bioaccessibility and controlled release .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages

Metabolic Pathways

This compound is involved in various metabolic pathways. It is absorbed in its unmodified molecular form in the upper digestive tract, goes through the extended first-passage metabolism, and its metabolites enter the bloodstream .

Transport and Distribution

This compound is transported and distributed within cells and tissues

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanidin 3-Xyloside can be synthesized through a series of chemical reactions starting from cyanidin. The primary synthetic route involves the glycosylation of cyanidin with xyloside. This reaction typically requires the presence of a glycosyl donor, such as xylopyranosyl bromide, and a catalyst, such as silver carbonate, to facilitate the glycosylation process. The reaction is carried out under anhydrous conditions and at controlled temperatures to ensure the successful attachment of the xyloside group to the cyanidin molecule .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification of the compound from natural sources. Fruits and flowers rich in anthocyanins are processed to extract the desired compound. The extraction process typically involves the use of organic solvents, such as methanol or ethanol, followed by purification steps like column chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Cyanidin 3-Xyloside undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can lead to the formation of quinones.

Reduction: This reaction involves the gain of electrons, often resulting in the conversion of quinones back to their original anthocyanin form.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Methanol and hydrochloric acid are commonly used for methylation reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as methylated or hydroxylated forms, which may exhibit different colors and antioxidant properties .

Scientific Research Applications

Cyanidin 3-Xyloside has a wide range of scientific research applications:

Chemistry: It is used as a natural dye and pH indicator due to its color-changing properties in different pH environments.

Biology: It is studied for its role in plant pigmentation and its potential to protect plants from UV radiation.

Medicine: Research has shown that this compound possesses anti-inflammatory, anti-cancer, and neuroprotective properties. It is being investigated for its potential to prevent and treat various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the food and cosmetic industries as a natural colorant and antioxidant

Comparison with Similar Compounds

Similar Compounds

Cyanidin 3-Glucoside: Another anthocyanin with a glucose molecule attached instead of xyloside.

Cyanidin 3-Rutinoside: Contains a rutinoside sugar moiety.

Pelargonidin 3-Glucoside: Similar structure but with a different anthocyanidin base

Uniqueness

Cyanidin 3-Xyloside is unique due to its specific sugar attachment, which influences its solubility, stability, and bioavailability. This unique structure also affects its color properties and antioxidant capacity, making it distinct from other anthocyanins .

Biological Activity

Cyanidin 3-xyloside (Cy3X) is a naturally occurring anthocyanin glycoside, primarily found in various fruits and vegetables. It has garnered attention for its potential health benefits and biological activities. This article explores the biological activity of Cy3X, including its mechanisms of action, physiological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its chemical structure, which consists of a cyanidin aglycone linked to a xylose sugar moiety. Its molecular formula is , and it exhibits the typical properties of anthocyanins, including color changes based on pH levels.

Sources of this compound

Cy3X is predominantly found in:

- Fruits : Saskatoon berries, blackberries, and elderberries.

- Vegetables : Red cabbage and purple carrots.

- Herbs : Certain varieties of basil.

Antioxidant Activity

This compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is implicated in various chronic diseases. Studies have demonstrated that Cy3X can enhance the antioxidant defense system in cells by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-Inflammatory Effects

Research indicates that Cy3X has anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect is mediated through the suppression of NF-κB signaling pathways, which are crucial in inflammatory responses .

Metabolic Regulation

This compound has been shown to influence glucose metabolism. In vitro studies reveal that it enhances glucose uptake in adipocytes by activating the PI3K/Akt pathway, leading to increased expression of glucose transporter type 4 (GLUT4) . This suggests potential applications for managing insulin sensitivity and type 2 diabetes.

Cardiovascular Benefits

This compound may contribute to cardiovascular health by improving endothelial function and reducing lipid accumulation in arterial walls. It has been shown to lower LDL cholesterol levels and improve overall lipid profiles in animal models .

Case Studies and Research Findings

- Plasma Concentration Study : A study involving human subjects demonstrated that after consuming saskatoon berry extract rich in Cy3X, there was a significant increase in plasma levels of this compound, indicating its bioavailability and potential systemic effects .

- Inhibition of Digestive Enzymes : Research has shown that Cy3X does not inhibit α-amylase or lipase activity significantly compared to other anthocyanins like cyanidin 3-glucoside. This suggests that while it may have various health benefits, its role in digestive enzyme inhibition is limited .

Data Table: Comparison of Biological Activities

| Activity | This compound | Other Anthocyanins |

|---|---|---|

| Antioxidant Activity | High | Varies |

| Anti-Inflammatory Effects | Significant | Moderate to High |

| Glucose Uptake Enhancement | Yes | Yes |

| LDL Cholesterol Reduction | Yes | Yes |

| Digestive Enzyme Inhibition | Minimal | Varies |

Properties

IUPAC Name |

(4S,5R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H/t14-,17+,18?,20?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTBMTXABUAMJS-CRTITRSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747388 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl (2xi)-D-threo-pentopyranoside chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29761-24-8 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl (2xi)-D-threo-pentopyranoside chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is Cyanidin 3-Xyloside and where is it found?

A1: this compound is a naturally occurring anthocyanin, a pigment responsible for the vibrant red, purple, and blue hues in many fruits and vegetables. [, , , , , , ] It's found in various plants, with notable concentrations in chokeberries (Aronia melanocarpa), blackberries, and certain varieties of blueberries (Vaccinium myrtillus). [, , , , , , ]

Q2: How does this compound contribute to the color of fruits?

A3: this compound, like other anthocyanins, absorbs light in the visible spectrum. Its specific chemical structure allows it to absorb most wavelengths except those in the red to purple range, which are reflected back, giving the fruit its characteristic color. [, , , ]

Q3: How stable is this compound in different environments?

A5: The stability of anthocyanins, including this compound, is influenced by factors like pH, temperature, and exposure to light and oxygen. [, ] Studies have shown they degrade more rapidly at higher temperatures and pH levels. [] Further research is necessary to determine specific stability parameters for this compound.

Q4: What is known about the metabolism of this compound in the human body?

A6: Research indicates that this compound, when consumed, undergoes metabolic transformations. [, , ] A study on chokeberry anthocyanins found that this compound levels decreased during simulated digestion, while other compounds with potentially higher antioxidant capacity emerged. [] This suggests possible conversion into metabolites with different bioactivities. Further investigation is needed to fully elucidate the metabolic pathways.

Q5: Are there any established analytical methods for detecting and quantifying this compound?

A7: Yes, techniques like high-performance liquid chromatography (HPLC) coupled with various detectors, including diode-array detectors (DAD) and mass spectrometers (MS), are commonly employed to identify and quantify this compound in plant materials and biological samples. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.